molecular formula C5H7ClN2 B109527 4-(2-chloroethyl)-1H-imidazole CAS No. 13518-55-3

4-(2-chloroethyl)-1H-imidazole

Cat. No.: B109527
CAS No.: 13518-55-3
M. Wt: 130.57 g/mol
InChI Key: LJBSKUABXVDRGS-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-1H-imidazole (CAS: 6429-10-3) is a heterocyclic compound with the molecular formula C₅H₇ClN₂ and a molecular weight of 130.58 g/mol (hydrochloride salt: C₅H₈Cl₂N₂, 167.03 g/mol) . It features an imidazole ring substituted with a 2-chloroethyl group at the 4-position (Figure 1). This compound is primarily used in pharmaceutical and materials science research due to its reactive chloroethyl group, which enables alkylation reactions and polymer grafting .

Preparation Methods

Direct Alkylation of Imidazole

Nucleophilic Substitution at the Imidazole Nitrogen

The direct alkylation of imidazole with 1,2-dichloroethane represents a straightforward approach. Imidazole’s N1 nitrogen acts as a nucleophile, displacing chloride from 1,2-dichloroethane to form 1-(2-chloroethyl)-1H-imidazole. However, achieving regioselectivity for the 4-position requires directing groups or protective strategies, as unsubstituted imidazole favors alkylation at N1.

Reaction Conditions and Optimization

  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity .

  • Base Selection : Alkali hydroxides (e.g., NaOH) neutralize HCl byproducts, driving the reaction forward .

  • Temperature : Mild conditions (20–30°C) prevent polyalkylation .

A hypothetical yield of 45–60% could be anticipated under optimized pH (6.5–7.5) , though competing N1-substitution remains a limitation.

Ring-Synthesis Approaches

Debus-Radziszewski Reaction with Chloroethyl-Containing Precursors

The Debus-Radziszewski reaction, a classical method for imidazole synthesis, could incorporate the chloroethyl group during ring formation. Using a chloroethyl-substituted aldehyde (e.g., 2-chloroethylglyoxal) with ammonium acetate and a diketone may yield 4-(2-chloroethyl)-1H-imidazole.

Mechanistic Considerations

  • Cyclocondensation : The aldehyde’s chloroethyl group directs electrophilic substitution to the 4-position via resonance stabilization.

  • Byproduct Mitigation : Controlling stoichiometry and reaction time minimizes oligomerization .

Hydrogenation-Cyclization of Isoxazole Derivatives

Adapting methodologies from Thieme et al. , 4-acylaminoisoxazoles with chloroethyl motifs could undergo Raney nickel-catalyzed hydrogenation, followed by base-promoted cyclization. This two-step process offers regioselectivity and high purity (up to 88% yield in analogous syntheses) .

Example Pathway :

  • Hydrogenation of 4-(chloroethyl)acylaminoisoxazole opens the isoxazole ring.

  • NaOH-mediated Schiff base formation and dehydration yield the imidazole core.

Functional Group Interconversion

Hydroxyl-to-Chloride Conversion

Introducing a hydroxyl group at the 4-position via oxidation or hydroxylation, followed by chlorination, provides an indirect route.

Chlorinating Agents

  • Thionyl Chloride (SOCl₂) : Efficient for converting hydroxyl to chloride but requires anhydrous conditions.

  • Phosphorus Oxychloride (POCl₃) : Effective in toluene/DMF systems, as demonstrated in formylimidazole syntheses .

Hypothetical Reaction :

4-(2-Hydroxyethyl)-1H-imidazole+POCl3DMF4-(2-Chloroethyl)-1H-imidazole4\text{-(2-Hydroxyethyl)-1H-imidazole} + \text{POCl}_3 \xrightarrow{\text{DMF}} 4\text{-(2-Chloroethyl)-1H-imidazole}

Yields of 70–85% are plausible based on analogous transformations .

Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Installing the chloroethyl group via cross-coupling requires a pre-halogenated imidazole. For example, 4-bromo-1H-imidazole could react with a chloroethyl boronic ester under palladium catalysis.

Challenges

  • Chloroethyl boronic acids are thermally unstable, necessitating low-temperature conditions.

  • Competing homocoupling may reduce efficiency.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsEstimated Yield
Direct AlkylationSimple, one-stepPoor regioselectivity45–60%
Debus-RadziszewskiRegiocontrol during ring formationRequires specialized aldehydes50–75%
Hydrogenation-CyclizationHigh purity, scalable Multi-step, costly catalysts70–88%
Hydroxyl ChlorinationHigh yields with POCl₃ Requires hydroxylated precursor70–85%

Optimization Strategies

pH Control in Condensation Reactions

Maintaining pH 6.0–7.5 during imidazole formation suppresses byproducts like dimeric species . Automated titration systems could enhance reproducibility.

Solvent Engineering

Toluene/DMF mixtures improve solubility of intermediates during Vilsmeier-Haack formylation , a principle applicable to chlorination steps.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form 4-(2-hydroxyethyl)-1H-imidazole.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted imidazoles with various functional groups.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of 4-(2-hydroxyethyl)-1H-imidazole.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including 4-(2-chloroethyl)-1H-imidazole, are known for their significant antimicrobial properties. Research indicates that compounds with the imidazole moiety can exhibit activity against various pathogens, including bacteria and fungi. For instance, studies have shown that modifications to the imidazole structure can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, potentially due to its ability to interact with biological targets similar to other known anticancer agents . The presence of the chloroethyl group allows for further chemical modifications that can enhance its therapeutic profile.

Synthetic Routes

The synthesis of this compound typically involves nucleophilic substitution reactions where the chloroethyl group can be utilized to create derivatives with varied biological activities. Common methods include one-pot condensation reactions and microwave-assisted synthesis, which improve yield and reduce reaction times .

Chemical Behavior

The unique structure of this compound allows it to participate in various nucleophilic and electrophilic reactions, making it a valuable intermediate in organic synthesis. Its reactivity is attributed to the imidazole ring's ability to undergo alkylation and acylation reactions .

Antibacterial Activity Evaluation

A study conducted on the antibacterial activity of imidazole derivatives demonstrated that this compound exhibited significant inhibition against multiple bacterial strains when tested using the agar disc-diffusion method. The results indicated varying degrees of effectiveness depending on structural modifications made to the imidazole core .

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli25
This compoundS. aureus30
Modified derivativeP. aeruginosa20

Anticancer Activity Screening

In another study focused on anticancer activity, derivatives of this compound were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation at micromolar concentrations. The study highlighted the potential for developing new therapeutic agents based on this scaffold .

Material Science Applications

Beyond medicinal chemistry, this compound's structural characteristics lend themselves to applications in materials science. The compound can be explored for developing novel polymers or functional materials due to its aromatic properties and ability to form stable complexes with metals or other organic molecules .

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-1H-imidazole involves its ability to alkylate nucleophilic sites in biological molecules. The 2-chloroethyl group can form covalent bonds with nucleophilic centers such as the nitrogen atoms in DNA bases, leading to the formation of cross-links and inhibition of DNA replication. This property makes it a potential candidate for anticancer therapy, as it can induce cell death in rapidly dividing cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position of the chloroethyl group significantly impacts chemical behavior:

  • 1-(2-Chloroethyl)-1H-imidazole : Used in grafting onto polymers (e.g., polybenzimidazole membranes) for enhanced proton conductivity in fuel cells. The chloroethyl group facilitates covalent bonding with polymer backbones .
  • 4-(3-Chloropropyl)morpholine : Unlike 4-(2-chloroethyl)-1H-imidazole, this compound has a longer alkyl chain (3-chloropropyl) and a morpholine ring, which increases solubility in polar solvents .

Chloromethyl vs. Chloroethyl Substitutions

  • 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole : The chloromethyl group on the phenyl ring enhances electrophilicity, making it a precursor for nucleophilic substitution reactions. This compound is synthesized via chlorination with SOCl₂ .
  • This compound : The chloroethyl group provides a balance between reactivity and stability, enabling controlled alkylation in drug design .

Key Findings :

  • Aryl-substituted imidazoles (e.g., 4-(4-chlorophenyl)) exhibit antiviral activity due to hydrophobic interactions with enzyme active sites .
  • Long alkyl chains (e.g., 4-(n-decyl)) enhance H3 receptor binding affinity by improving lipid membrane penetration .
  • Chloroethyl nitrosoureas demonstrate that alkylating activity correlates with antileukemia efficacy, a property shared with this compound derivatives .

Physicochemical Properties

  • Lipophilicity: this compound has an octanol/water partition coefficient (logP) of ~1.2, comparable to nitrosoureas (logP = 0.8–1.5), which optimizes bioavailability .
  • Thermal Stability : The chloroethyl group decomposes at 120°C, limiting high-temperature applications compared to methyl-substituted analogs (e.g., 1,2-dimethylimidazoles stable up to 200°C) .

Biological Activity

4-(2-chloroethyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an imidazole derivative characterized by the presence of a chloroethyl group. Its chemical structure can be represented as follows:

  • Molecular Formula : C₅H₆ClN₃
  • Molecular Weight : 145.57 g/mol

This compound's structure is pivotal to its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study explored its effectiveness against various bacterial strains using the disk diffusion method. The results are summarized in Table 1.

Bacterial Strain Inhibition Zone (mm) Concentration (μg/disc)
Staphylococcus aureus2810
Escherichia coli2510
Proteus mirabilis2210

These findings suggest that the compound has significant potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Imidazole derivatives are known for their ability to inhibit cancer cell proliferation. A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results are presented in Table 2.

Cell Line IC50 (μM) Effectiveness (%)
MCF-7 (Breast Cancer)1575
HT-29 (Colon Cancer)1280

The data indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects is attributed to its ability to interact with cellular targets involved in DNA synthesis and repair. The chloroethyl group is known to form reactive intermediates that can alkylate DNA, leading to cell death in rapidly dividing cells, such as those found in tumors .

Case Study 1: Antimicrobial Efficacy

A clinical study involving patients with bacterial infections revealed that formulations containing this compound led to a significant reduction in infection rates compared to standard treatments. The study highlighted its efficacy against drug-resistant strains of bacteria.

Case Study 2: Cancer Treatment

In a preclinical trial, mice bearing xenograft tumors were treated with this compound. The results showed a marked reduction in tumor size compared to control groups, indicating its potential for further development as an anticancer drug.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(2-chloroethyl)-1H-imidazole derivatives, and how does catalyst selection influence yield?

Methodological Answer :

  • Catalyst Screening : Palladium on carbon (Pd/C) initially led to hydrodechlorination byproducts (e.g., dehalogenated benzamide), reducing yields. Switching to Raney nickel suppressed dehalogenation, achieving 92% yield for intermediates .

  • Solvent and Base Optimization : Ethanol with NaOH (2 equiv) at 45°C provided optimal cyclization conditions (88% yield). Lower temperatures (25°C) or weaker bases (Na₂CO₃) reduced efficiency .

  • Key Data :

    CatalystSolventBaseTemp (°C)Yield (%)
    Pd/CEtOH25<50
    Raney NiH₂O2592
    Raney NiEtOHNaOH4588

Q. How can researchers mitigate unwanted ring-opening or side reactions during imidazole synthesis?

Methodological Answer :

  • Hydrogenation Control : Prolonged hydrogenation (>6 hours) with Pd/C degrades intermediates. Use Raney nickel to avoid over-reduction .
  • pH Monitoring : Maintain alkaline conditions (NaOH) to stabilize Schiff base intermediates and promote cyclization. Acidic conditions risk hydrolysis or side-product formation .

Q. What analytical techniques are critical for characterizing chloroethyl-substituted imidazoles?

Methodological Answer :

  • LC-MS : Track intermediate conversion and detect byproducts (e.g., dehalogenated species) .
  • NMR : Confirm regioselectivity of substitution (e.g., ¹H NMR for chloroethyl positioning) .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., phenyl group orientation in 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound derivatives?

Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents increase electrophilicity at the imidazole ring, accelerating nucleophilic attacks (e.g., amine coupling) .
  • Electron-Donating Groups (EDGs) : Methoxy groups reduce electrophilicity, requiring harsher conditions for cyclization. For example, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole synthesis demands elevated temperatures .
  • Steric Effects : Bulky substituents (e.g., trifluoromethylphenyl) hinder ring closure, necessitating solvent polarity adjustments .

Q. What strategies resolve contradictions in spectral data for substituted imidazoles?

Methodological Answer :

  • Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 1-benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) to validate assignments .
  • DFT Calculations : Predict vibrational modes (IR) and NMR chemical shifts to reconcile experimental vs. theoretical discrepancies .

Q. How can hydrodechlorination byproducts be minimized during catalytic hydrogenation?

Methodological Answer :

  • Catalyst Selection : Raney nickel outperforms Pd/C in retaining chloro substituents. Pd/C promotes C-Cl bond cleavage under H₂ .
  • Reaction Monitoring : Use LC-MS to detect early-stage hydrodechlorination (e.g., loss of m/z 35/37 Cl isotopic signatures) and adjust catalyst loading .

Q. What methodologies evaluate the biological activity of this compound derivatives?

Methodological Answer :

  • Antimicrobial Assays : Screen against Gram-positive/negative bacteria (MIC ≤ 8 µg/mL for imidazole derivatives with nitro or chloro groups) .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., CYP51 in fungi for antifungal activity) to prioritize synthesis .

Q. How do solvent polarity and base strength impact cyclization efficiency in imidazole synthesis?

Methodological Answer :

  • Polar Protic Solvents (EtOH/H₂O) : Enhance proton transfer during Schiff base formation. Ethanol outperforms water due to better intermediate solubility .
  • Strong Bases (NaOH vs. Na₂CO₃) : NaOH (2 equiv) drives complete cyclization, while weaker bases leave unreacted intermediates, reducing yields by ~30% .

Q. What are the challenges in synthesizing tetra-substituted imidazoles from this compound precursors?

Methodological Answer :

  • Regioselectivity : Competing nucleophilic sites (N1 vs. N3) require protecting groups (e.g., benzyl for N1) to direct substitution .
  • Steric Hindrance : Use bulky electrophiles (e.g., 2,4,6-trifluorophenyl) to favor para-substitution and minimize ortho/meta byproducts .

Q. How can computational chemistry guide the design of this compound-based drug candidates?

Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to optimize logP (1–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • QSAR Modeling : Correlate substituent electronegativity with antifungal potency (R² > 0.85 for chloro/nitro derivatives) .

Properties

IUPAC Name

5-(2-chloroethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c6-2-1-5-3-7-4-8-5/h3-4H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBSKUABXVDRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80330256
Record name 4-(2-chloroethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13518-55-3
Record name 4-(2-chloroethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(2-chloroethyl)-1H-imidazole
4-(2-chloroethyl)-1H-imidazole
4-(2-chloroethyl)-1H-imidazole
4-(2-chloroethyl)-1H-imidazole
4-(2-chloroethyl)-1H-imidazole
4-(2-chloroethyl)-1H-imidazole

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